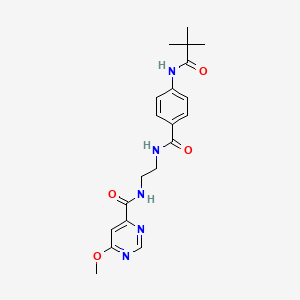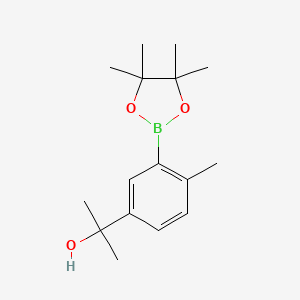
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid" is a chemical entity that can be associated with the class of 1,2,6-thiadiazine derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry. The papers provided discuss related compounds and their synthesis, characterization, and potential applications, which can shed light on the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related 1,2,6-thiadiazine derivatives is described in the papers. For instance, the synthesis of N-aryl-1,3,4-thiadiazole derivatives from benzoic acid involves a cyclization reaction with N-arylthiosemicarbazides in the presence of phosphorous oxychloride (POCl3) . Another synthesis approach involves the ring contraction of 3',5'-diarylspiro(benzo[d][1,3]dioxole-2,4'-[1,2,6]thiadiazines) to afford 1,2,5-thiadiazoles, which suggests a double Wagner-Meerwein reaction mechanism . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid".
Molecular Structure Analysis
The molecular structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, has been elucidated through crystallography, indicating a monoclinic crystal system with specific cell parameters . This information is crucial as it provides a basis for understanding the structural aspects of the thiadiazine ring system, which is a key feature in "3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid".
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions specific to "3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid". However, the synthesis and ring contraction reactions mentioned in the papers suggest that the thiadiazine ring can undergo transformations under certain conditions, such as acid or thermal mediation. These reactions could potentially be applied to the compound to achieve desired modifications or to synthesize related compounds.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid", they do provide some insights into the properties of similar compounds. For example, the antioxidant activities of N-aryl-1,3,4-thiadiazole derivatives were analyzed, and their IC50 values were measured, indicating their potential as radical scavengers . This suggests that the compound of interest may also possess antioxidant properties, which could be explored in further studies.
Applications De Recherche Scientifique
Organic Electronics and Solar Energy Conversion
A novel metal-free organic sensitizer featuring a donor-acceptor-π-bridge-acceptor (D-A-π-A) structure, incorporating elements such as triphenylamine and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid, has shown promising applications in dye-sensitized solar cells (DSSCs). The unique electron-donating and accepting capabilities of these components contribute to high incident photon-to-current conversion efficiency and solar-to-electrical energy conversion, highlighting their potential in improving solar cell performance (Ferdowsi et al., 2018).
Molecular Design and Spectroscopy
The synthesis and spectroscopic characterization of compounds containing the 1,3,4-thiadiazole unit, such as 4-n-propoxy benzoic acid and its derivatives, have been explored. These studies provide insights into the molecular design and structural properties of these compounds, which are relevant for various applications in chemistry and materials science (Azeez & Hamad, 2017).
Photophysical Properties and Coordination Polymers
Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, such as 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has unveiled their crystal structures and photophysical properties. These compounds serve as efficient light-harvesting chromophores, opening avenues for their use in luminescent materials and sensors (Sivakumar et al., 2011).
Fluorescence Probes and Reactive Oxygen Species Detection
Novel fluorescence probes based on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives have been developed to selectively detect highly reactive oxygen species. These probes exhibit multiple tunable fluorescence emissions, providing valuable tools for biological and chemical studies involving reactive oxygen species (Setsukinai et al., 2003).
Molecular Aggregation and Solvent Effects
The study of solvent effects on molecular aggregation in compounds such as 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates how the structure of substituent groups and solvent choice can influence the aggregation behavior of molecules. This research contributes to the understanding of molecular interactions in different environments, relevant for the design of advanced materials and sensors (Matwijczuk et al., 2016).
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-17(12,15)16/h1,3-4,7,11H,2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHVMDIPYENNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)





![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)



![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)